
2-羟基-5-磺酰胺基苯甲酸
描述
2-Hydroxy-5-sulfamoylbenzoic acid is a unique chemical with the empirical formula C7H7NO5S and a molecular weight of 217.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(aminosulfonyl)-2-hydroxybenzoic acid . The InChI code is 1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) and the InChI key is WKQMYKUTVQZUBG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxy-5-sulfamoylbenzoic acid is a powder with a melting point of 228-231°C .科学研究应用
生化应用
- 已合成 2-羟基-5-氨磺酰苯甲酸衍生物,并显示出作为脲酶和细菌菌株双重作用抑制剂的潜力。这些化合物具有治疗胃肠道疾病(如胃溃疡和消化性溃疡)以及肝性脑病的潜力 (Irshad 等人,2022)。
催化
- 该化合物有效催化多种 1-酰胺烷基-2-萘酚和 3,4-二取代异恶唑-5(4H)-酮的合成。由于没有危险溶剂并且催化剂可重复使用,该过程方便、经济且环保 (Kiyani 等人,2015)。
环境分析
- 研究已使用结构与 2-羟基-5-氨磺酰苯甲酸相似的 2-羟基二苯甲酮衍生物来检测环境水样中的紫外线吸收剂。这突出了其在环境监测中的潜在用途 (Negreira 等人,2009)。
有机化学
- 研究探索了 2-羟基-5-[(4-磺基苯基)偶氮]苯甲酸等化合物的电化学行为,表明其在理解氧化还原反应和开发新型有机化合物中具有重要意义 (Mandić 等人,2004)。
材料科学
- 在材料科学领域,2-羟基苯甲酸衍生物已被嵌入层状双氢氧化物中以提高沥青的抗紫外线老化性,展示了其在增强材料性能方面的潜力 (Xu 等人,2015)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Biochemical Pathways
It has been used as an organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that it may have a role in modulating enzymatic reactions in biochemical pathways.
Action Environment
The action of 2-Hydroxy-5-sulfamoylbenzoic acid can be influenced by various environmental factors. For instance, its catalytic activity in chemical reactions has been shown to be efficient under solvent-free reaction conditions . .
生化分析
Biochemical Properties
The biochemical properties of 2-Hydroxy-5-sulfamoylbenzoic acid are not well-studied. It is known to be involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that 2-Hydroxy-5-sulfamoylbenzoic acid interacts with are not currently known .
Cellular Effects
It is not currently known how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not currently known how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently known .
Metabolic Pathways
Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are not currently known .
Transport and Distribution
Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently known .
属性
IUPAC Name |
2-hydroxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQMYKUTVQZUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

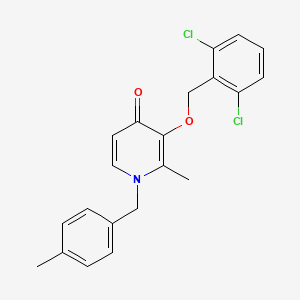
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2820708.png)

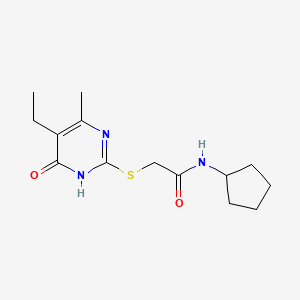
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide](/img/structure/B2820713.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2820714.png)
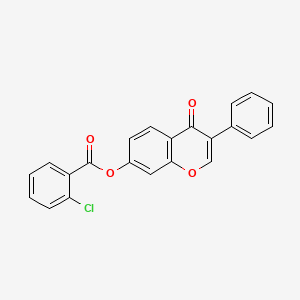
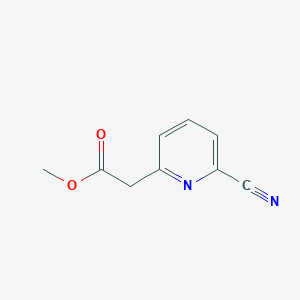
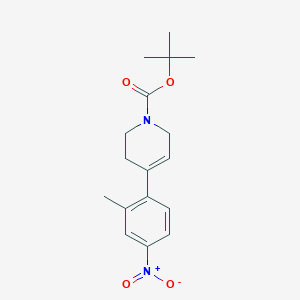
![(3,4-dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2820721.png)
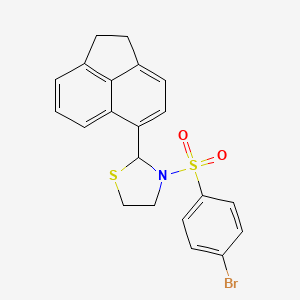

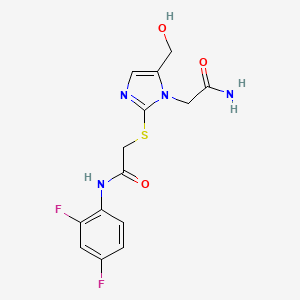
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2820727.png)